Linrodostat

Cancer Immunotherapy IDO1 Inhibition Mechanism of Action

Linrodostat (BMS-986205, ONO-7701) is the definitive choice for studies requiring durable, irreversible IDO1 inhibition. Unlike reversible competitors epacadostat and navoximod, Linrodostat acts as a suicide inhibitor, covalently binding the heme cofactor site to permanently inactivate IDO1. This unique mechanism delivers predictable trough concentrations exceeding the human whole-blood IC₉₀ with once-daily 50 mg oral dosing—a critical advantage for long-term immuno-oncology combination studies. With >1800-fold selectivity over TDO, it eliminates confounding off-target effects that undermine data reproducibility. Extensively characterized in Phase III clinical trials with nivolumab, Linrodostat provides a clinically validated foundation for preclinical translation. Choose Linrodostat when mechanistic precision and dosing reliability are non-negotiable.

Molecular Formula C24H24ClFN2O
Molecular Weight 410.9 g/mol
CAS No. 1923833-60-6
Cat. No. B606295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinrodostat
CAS1923833-60-6
SynonymsBMS-986205;  BMS 986205;  BMS986205;  ONO-7701;  ONO 7701;  ONO7701;  F-001287;  F001287;  F001287;  Linrodostat
Molecular FormulaC24H24ClFN2O
Molecular Weight410.9 g/mol
Structural Identifiers
SMILESCC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl
InChIInChI=1S/C24H24ClFN2O/c1-15(24(29)28-20-9-6-18(25)7-10-20)16-2-4-17(5-3-16)21-12-13-27-23-11-8-19(26)14-22(21)23/h6-17H,2-5H2,1H3,(H,28,29)/t15-,16?,17?/m1/s1
InChIKeyKRTIYQIPSAGSBP-KLAILNCOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Linrodostat (BMS-986205) CAS 1923833-60-6: An Irreversible IDO1 Inhibitor for Immuno-Oncology Research and Combination Therapy Development


Linrodostat (BMS-986205, ONO-7701) is a potent, orally bioavailable small molecule that acts as a selective and irreversible 'suicide' inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) [1]. The compound has been advanced into multiple clinical trials for the treatment of advanced cancers, both as a monotherapy and in combination with immune checkpoint inhibitors [2]. Preclinical studies have characterized its pharmacokinetic (PK) and pharmacodynamic (PD) profile, demonstrating high oral bioavailability and a clear PK/PD relationship [3].

Linrodostat (CAS 1923833-60-6) Procurement Rationale: Avoiding Uninformed Substitution in IDO1-Targeted Studies


Substitution of Linrodostat with other IDO1 inhibitors like epacadostat or navoximod can critically undermine experimental reproducibility and clinical translation due to profound mechanistic differences. Unlike reversible, competitive inhibitors, Linrodostat is a suicide inhibitor that irreversibly inactivates IDO1 by binding to the heme cofactor-binding site [1]. This unique mechanism leads to distinct PK/PD relationships, with clinically relevant trough concentrations that predictably exceed the human whole blood IC50 and IC90, enabling a convenient once-daily (QD) dosing regimen [2]. Furthermore, Linrodostat exhibits a high degree of selectivity for IDO1 over TDO (>1800-fold), minimizing off-target effects, a profile that is not uniformly shared across the class . The evidence below details the specific, quantifiable differentiators that necessitate the explicit procurement of Linrodostat for studies requiring a potent, irreversible IDO1 inhibitor with favorable once-daily oral PK and well-characterized clinical safety.

Quantitative Differentiation of Linrodostat (BMS-986205) for Informed Scientific Procurement


Irreversible Suicide Inhibition Mechanism vs. Reversible Competitors

Linrodostat (BMS-986205) functions as an irreversible 'suicide' inhibitor of IDO1, in contrast to epacadostat (a Trp-competitive reversible inhibitor) and navoximod (a Trp-noncompetitive reversible inhibitor). This fundamental mechanistic difference is critical; linrodostat binds covalently to the apo-form of IDO1, leading to sustained target suppression even after drug clearance [1].

Cancer Immunotherapy IDO1 Inhibition Mechanism of Action

Superior in vitro Potency in Cellular Assays Compared to Epacadostat

In cell-based functional assays, Linrodostat (BMS-986205) demonstrated significantly greater potency compared to epacadostat. Under the same assay conditions measuring the inhibition of IDO1-mediated suppression of T-cell activation, the IC50 of epacadostat was 50 μM, while BMS-986205 exhibited a much lower IC50 of 6.3 μM [1].

IDO1 Inhibitor Cellular Potency IC50 Comparison

Superior Selectivity for IDO1 over TDO Compared to Epacadostat and Navoximod

Linrodostat (BMS-986205) exhibits exceptional selectivity for IDO1 over the related enzyme tryptophan 2,3-dioxygenase (TDO). In cell-based assays, the IC50 for TDO is >2000 nM, which is >1800-fold higher than its IC50 for IDO1 (1.1 nM). This selectivity is significantly greater than that reported for epacadostat (>100-fold selective) and navoximod (~20-fold selective) [1].

IDO1 Selectivity TDO Off-Target Effects

Achievement of Sustained Target Coverage with Once-Daily Dosing in Clinical Trials

The pharmacokinetic profile of Linrodostat supports a once-daily (QD) oral dosing regimen that achieves sustained target coverage in patients. In a Phase 1/2a clinical trial, trough plasma concentrations on Day 14 of 25 mg QD exceeded the human whole blood IC50, while doses of 50 mg QD or higher exceeded the IC90 [1].

Pharmacokinetics Pharmacodynamics Clinical Dosing Trough Concentration

Potent In Vivo Pharmacodynamic Activity in Tumor Xenograft Models

In preclinical in vivo studies, Linrodostat demonstrated significant pharmacodynamic activity by reducing kynurenine levels in human tumor xenograft models [1]. While epacadostat also suppresses kynurenine levels in similar models , the potency difference in vitro (IC50 1.1 nM vs. 10-71.8 nM) suggests that Linrodostat may achieve equivalent or greater PD effects at lower systemic exposures, a key consideration for minimizing off-target toxicities.

In Vivo PD Tumor Xenograft Kynurenine Reduction

Recommended Research Applications for Linrodostat (BMS-986205) Based on Verified Differentiating Features


Immuno-Oncology Studies Requiring Sustained IDO1 Blockade with Convenient Oral Dosing

Linrodostat's irreversible mechanism of action and favorable PK profile make it the preferred choice for long-term immuno-oncology studies where consistent and durable IDO1 inhibition is required. Its ability to achieve trough concentrations above the human whole blood IC90 with a once-daily 50 mg dose [1] simplifies in vivo dosing regimens and ensures robust target engagement throughout the study period, a critical factor for combination therapies with checkpoint inhibitors.

Functional Assays Differentiating IDO1 vs. TDO Pathway Contributions

Due to its >1800-fold selectivity for IDO1 over TDO [2], Linrodostat serves as a precise chemical probe to dissect the specific contribution of IDO1-mediated kynurenine production in complex biological systems. This high selectivity minimizes confounding results from TDO inhibition, enabling researchers to confidently attribute observed effects to IDO1 blockade, a clarity not achievable with less selective inhibitors like navoximod (~20-fold selective) [2].

Preclinical Studies Modeling Clinical Combination Therapies with PD-1 Inhibitors

Linrodostat has been extensively studied in clinical trials in combination with nivolumab (anti-PD-1), demonstrating a manageable safety profile and preliminary evidence of clinical activity [3]. This clinical validation provides a strong rationale for its use in preclinical models aimed at investigating novel immuno-oncology combinations, ensuring that the preclinical findings are built upon a foundation of well-characterized human PK/PD and safety data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Linrodostat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.